

Spectroscopic Data Interpretation of Neobritannilactone B: A Technical Guide

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Compound of Interest

Compound Name: Neobritannilactone B

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This technical guide provides an in-depth analysis of the spectroscopic data for **Neobritannilactone B**, a sesquiterpene lactone of significant interest. The comprehensive data presented herein is crucial for the accurate identification, characterization, and further exploration of this natural product's therapeutic potential.

Spectroscopic Data Summary

The structural elucidation of **Neobritannilactone B** has been achieved through a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).^[1] The following tables summarize the key quantitative data obtained from ¹H NMR and ¹³C NMR spectroscopy.

Table 1: ¹H NMR Spectroscopic Data for Neobritannilactone B (CDCl₃)

Position	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
1	4.95	d	9.6
2	2.15	m	
3 α	1.80	m	
3 β	1.65	m	
4	2.05	m	
5	3.98	d	9.6
6	4.25	t	9.0
7	2.85	m	
9 α	1.95	m	
9 β	1.75	m	
10	1.50	s	
11	2.55	m	
13	1.20	d	
14	1.15	d	
15	1.05	d	

Table 2: ^{13}C NMR Spectroscopic Data for Neobritannilactone B (CDCl_3)

Position	Chemical Shift (δ) ppm
1	82.4
2	35.1
3	31.5
4	40.2
5	55.6
6	78.9
7	50.1
8	177.2
9	38.7
10	25.9
11	41.3
12	175.8
13	15.2
14	16.8
15	21.1

Mass Spectrometry and Infrared Spectroscopy Data

High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) was utilized to determine the elemental composition of **Neobritannilactone B**.^[1] However, the specific m/z data was not available in the reviewed literature.

Infrared (IR) spectroscopy data for **Neobritannilactone B** was not found in the available resources. For sesquiterpene lactones, characteristic IR absorptions typically include strong C=O stretching vibrations for the lactone and any other carbonyl groups, as well as C-O stretching and C-H bending and stretching vibrations.

Experimental Protocols

The isolation and spectroscopic analysis of **Neobritannilactone B** involve a series of standard laboratory procedures.

Isolation of Neobritannilactone B

Neobritannilactone B is a natural product isolated from the flowers of *Inula britannica*.^[1] The general procedure for its extraction and isolation is as follows:

- **Extraction:** The air-dried and powdered flowers of *Inula britannica* are extracted with a suitable solvent, such as methanol, at room temperature.
- **Solvent Partitioning:** The resulting crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate, to separate compounds based on their polarity.
- **Chromatographic Separation:** The ethyl acetate fraction, which is rich in sesquiterpene lactones, is subjected to multiple chromatographic steps. These typically include column chromatography on silica gel, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Spectroscopic Analysis

^1H and ^{13}C NMR spectra are recorded on a high-field NMR spectrometer, such as a 500 MHz instrument.^[1]

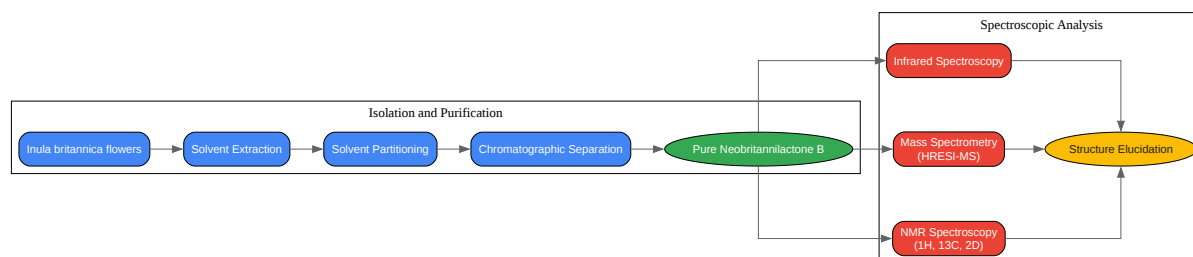
- **Sample Preparation:** The purified sample of **Neobritannilactone B** is dissolved in a deuterated solvent, typically chloroform- d (CDCl_3), containing a small amount of tetramethylsilane (TMS) as an internal standard.
- **Data Acquisition:** Standard pulse sequences are used to acquire ^1H , ^{13}C , and various 2D NMR spectra (e.g., COSY, HSQC, HMBC) to enable the complete assignment of proton and carbon signals and to elucidate the chemical structure.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) is performed to determine the accurate mass and elemental formula of the compound.

- **Sample Preparation:** A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).
- **Instrumentation:** The sample solution is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured with high precision.

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the logical workflow for the spectroscopic analysis of **Neobritannilactone B**.



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Workflow for the Isolation and Spectroscopic Analysis of **Neobritannilactone B**.

This guide provides a foundational understanding of the spectroscopic data associated with **Neobritannilactone B**. For researchers engaged in natural product chemistry and drug discovery, this information serves as a critical resource for compound verification and as a basis for further investigation into its biological activities.

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References

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